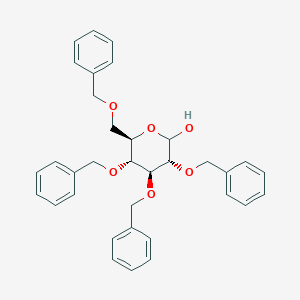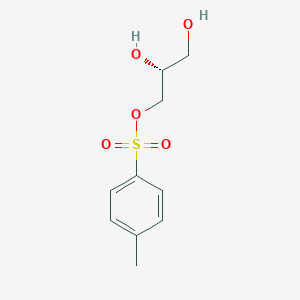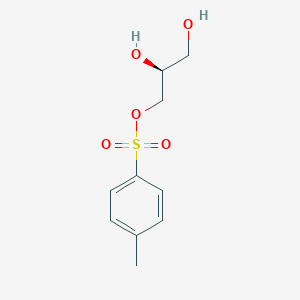
Bevoniummethilsulfat
Übersicht
Beschreibung
Bevonium metilsulfate, also known as bevonium methyl sulfate, is a quaternary ammonium compound with antimuscarinic properties. It is commonly used for its antispasmodic and bronchodilating effects. The compound is often utilized in the form of its methyl sulfate salt and has applications in various medical and research fields .
Wissenschaftliche Forschungsanwendungen
Bevoniummethilsulfat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Standardverbindung in der analytischen Chemie verwendet.
Biologie: Wird in Studien verwendet, die sich mit muskarinischen Acetylcholinrezeptoren befassen, aufgrund seiner antimuskarinischen Eigenschaften.
Medizin: Wird bei der Entwicklung von krampflösenden und bronchienerweiternden Medikamenten eingesetzt.
Industrie: Anwendung in der Formulierung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer chemischer Verbindungen
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es als Antagonist an muskarinischen Acetylcholinrezeptoren wirkt. Es bindet an diese Rezeptoren und hemmt die Wirkung von Acetylcholin, einem Neurotransmitter, der an der Muskelkontraktion und anderen physiologischen Prozessen beteiligt ist. Diese Hemmung führt zur Entspannung der glatten Muskulatur, was zu seinen krampflösenden und bronchienerweiternden Wirkungen führt .
Ähnliche Verbindungen:
Pirenzepin: Eine weitere antimuskarinische Verbindung mit ähnlichen Eigenschaften.
Atropin: Ein bekanntes antimuskarinisches Mittel, das für verschiedene medizinische Anwendungen eingesetzt wird.
Scopolamin: Wird aufgrund seiner antimuskarinischen und antiemetischen Wirkungen eingesetzt.
Einzigartigkeit von this compound: this compound ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die eine ausgewogene antimuskarinische Wirkung mit minimalen Nebenwirkungen bietet. Seine quaternäre Ammoniumstruktur verbessert seine Stabilität und Löslichkeit, was es für verschiedene pharmazeutische Formulierungen geeignet macht .
Wirkmechanismus
Target of Action
Bevonium methylsulfate primarily targets the muscarinic acetylcholine receptors (CHRM) . These receptors play a crucial role in the parasympathetic nervous system, mediating various physiological responses such as heart rate, smooth muscle contraction, and glandular secretion.
Mode of Action
As an antimuscarinic compound , Bevonium methylsulfate acts by blocking the muscarinic acetylcholine receptors . This blockade inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By preventing acetylcholine from binding to its receptors, Bevonium methylsulfate reduces the parasympathetic activity, leading to a decrease in smooth muscle contractions and glandular secretions.
Biochemical Pathways
The action of Bevonium methylsulfate affects two primary biochemical pathways: the Neuroactive ligand-receptor interaction and the Cholinergic synapse . The blockade of muscarinic acetylcholine receptors disrupts these pathways, altering the transmission of signals in the nervous system. This disruption leads to the downstream effects of reduced smooth muscle contractions and glandular secretions.
Result of Action
The molecular and cellular effects of Bevonium methylsulfate’s action primarily involve the reduction of smooth muscle contractions and glandular secretions . This results in its antispasmodic and bronchodilating properties, making it useful in conditions like bronchial asthma and gastrointestinal disorders .
Biochemische Analyse
Biochemical Properties
Bevonium metilsulfate plays a significant role in biochemical reactions by acting as a muscarinic acetylcholine receptor antagonist. It interacts with muscarinic receptors (M1, M2, M3, M4, and M5) in the body, inhibiting the action of acetylcholine. This inhibition leads to a reduction in smooth muscle contractions and glandular secretions . The compound’s interaction with these receptors is crucial for its therapeutic effects, particularly in reducing spasms and dilating the bronchi.
Cellular Effects
Bevonium metilsulfate affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By blocking muscarinic receptors, bevonium metilsulfate reduces intracellular calcium levels, leading to decreased muscle contractions and glandular secretions . This modulation of cell signaling pathways can also impact gene expression, resulting in altered cellular responses.
Molecular Mechanism
The molecular mechanism of bevonium metilsulfate involves its binding to muscarinic acetylcholine receptors, preventing acetylcholine from exerting its effects. This binding leads to the inhibition of G-protein coupled receptor signaling, which in turn reduces the activity of downstream effectors such as phospholipase C and adenylate cyclase . The inhibition of these enzymes results in decreased production of second messengers like inositol trisphosphate (IP3) and cyclic AMP (cAMP), ultimately leading to reduced muscle contractions and glandular secretions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bevonium metilsulfate can change over time. The compound’s stability and degradation are important factors to consider. Bevonium metilsulfate is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can maintain its efficacy in reducing muscle contractions and glandular secretions over time, although its potency may decrease with prolonged exposure.
Dosage Effects in Animal Models
The effects of bevonium metilsulfate vary with different dosages in animal models. At low doses, the compound effectively reduces muscle contractions and glandular secretions without significant adverse effects . At higher doses, bevonium metilsulfate can cause toxic effects such as tachycardia, dry mouth, and urinary retention . These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
Bevonium metilsulfate is involved in several metabolic pathways, primarily related to its role as a muscarinic receptor antagonist. The compound interacts with enzymes such as acetylcholinesterase, which breaks down acetylcholine in the synaptic cleft . By inhibiting acetylcholine’s action, bevonium metilsulfate indirectly affects metabolic flux and metabolite levels, leading to altered cellular responses.
Transport and Distribution
Within cells and tissues, bevonium metilsulfate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, bevonium metilsulfate can accumulate in specific compartments, influencing its localization and activity. This distribution is crucial for its therapeutic effects, as it ensures the compound reaches its target sites.
Subcellular Localization
Bevonium metilsulfate’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows bevonium metilsulfate to exert its effects precisely where needed, enhancing its therapeutic efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bevonium metilsulfate typically involves the reaction of 2-hydroxy-2,2-diphenylacetic acid with 1,1-dimethylpiperidinium. The reaction proceeds through esterification, followed by quaternization with methyl sulfate to yield the final product .
Industrial Production Methods: Industrial production of bevonium metilsulfate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and controlled reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final pharmaceutical-grade product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bevoniummethilsulfat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die quaternäre Ammoniumgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Hydrolyse: Die Esterbindung im Molekül kann unter sauren oder basischen Bedingungen hydrolysiert werden.
Häufige Reagenzien und Bedingungen:
Nukleophile Substitution: Häufige Reagenzien sind Nukleophile wie Halogenide und Hydroxide.
Hydrolyse: Saure oder basische wässrige Lösungen werden verwendet, um die Esterbindung zu hydrolysieren.
Hauptprodukte, die gebildet werden:
Substitutionsreaktionen: Produkte hängen vom verwendeten Nukleophil ab; beispielsweise ergibt die Reaktion mit Chloridionen das entsprechende Chloridsalz.
Vergleich Mit ähnlichen Verbindungen
Pirenzepine: Another antimuscarinic compound with similar properties.
Atropine: A well-known antimuscarinic agent used for various medical applications.
Scopolamine: Used for its antimuscarinic and antiemetic effects.
Uniqueness of Bevonium Metilsulfate: Bevonium metilsulfate is unique due to its specific chemical structure, which provides a balanced antimuscarinic effect with minimal side effects. Its quaternary ammonium structure enhances its stability and solubility, making it suitable for various pharmaceutical formulations .
Eigenschaften
IUPAC Name |
(1,1-dimethylpiperidin-1-ium-2-yl)methyl 2-hydroxy-2,2-diphenylacetate;methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28NO3.CH4O4S/c1-23(2)16-10-9-15-20(23)17-26-21(24)22(25,18-11-5-3-6-12-18)19-13-7-4-8-14-19;1-5-6(2,3)4/h3-8,11-14,20,25H,9-10,15-17H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKJGGRSAVLXTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C.COS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33371-53-8 (Parent), 75-93-4 (Parent) | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3046615 | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5205-82-3 | |
| Record name | Bevonium methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bevonium metilsulfate [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bevonium metilsulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bevonium metilsulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BEVONIUM METILSULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC15E373Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-3,4-bis[[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-1-hydroxy-6-oxohexan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13902.png)






![s-Triazolo[3,4-a]phthalazine](/img/structure/B13923.png)



